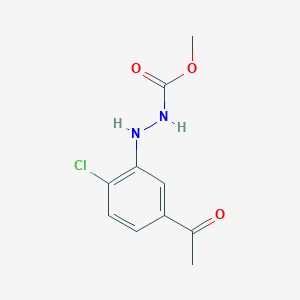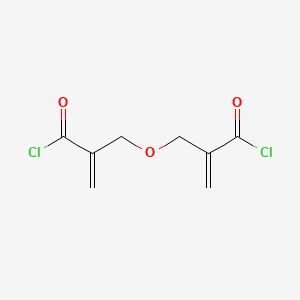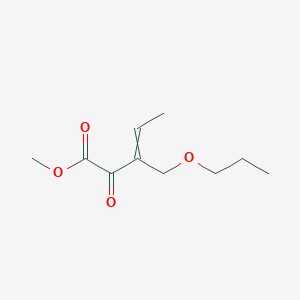
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is a chemical compound known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester and a 1,3-dithiane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then esterified to yield the final product . Commonly used catalysts include boron trifluoride etherate and yttrium triflate, which facilitate the formation of the dithiane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are often used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted dithianes, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in carbon-carbon bond-forming reactions. The ester group can participate in esterification and transesterification reactions, further expanding its utility in organic synthesis .
相似化合物的比较
Similar Compounds
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: Similar in structure but lacks the dithiane moiety.
1,3-Dithiane derivatives: Share the dithiane ring but differ in the substituents attached to the ring.
Uniqueness
Ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate is unique due to the presence of both the cyclohexane ring and the 1,3-dithiane moiety, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential biological activities .
属性
CAS 编号 |
798555-94-9 |
|---|---|
分子式 |
C13H20O2S2 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
ethyl 4-(1,3-dithian-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O2S2/c1-2-15-12(14)10-4-6-11(7-5-10)13-16-8-3-9-17-13/h10H,2-9H2,1H3 |
InChI 键 |
CTHSZVJCPGWGSZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(=C2SCCCS2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


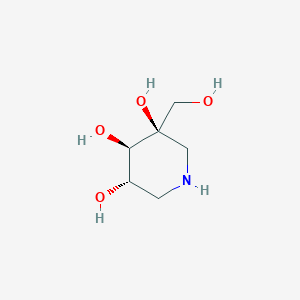
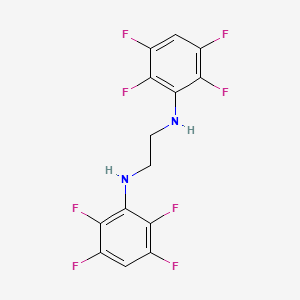
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
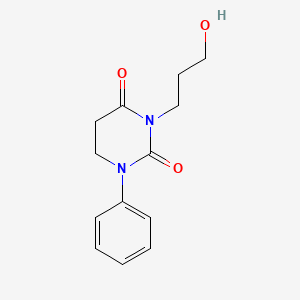
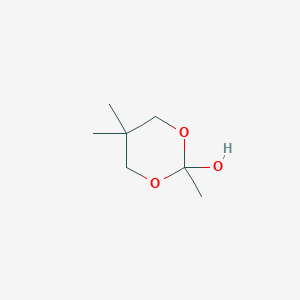
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
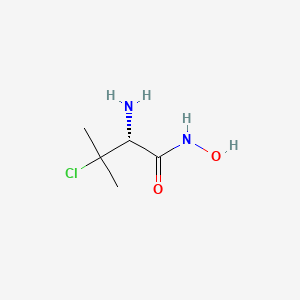
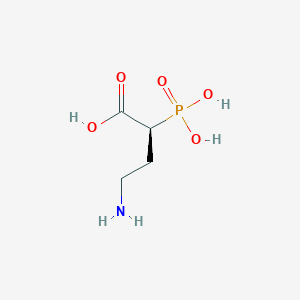
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
